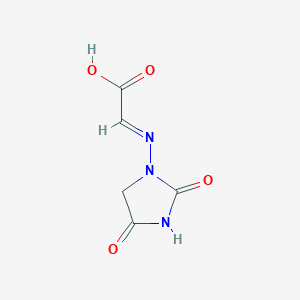
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the imino group can be replaced by other nucleophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions[][1].
Major Products
Aplicaciones Científicas De Investigación
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules[][1].
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid
- 2-(2,4-Dioxoimidazolidin-1-yl)acetic acid
- 2-(2,4-Dioxoimidazolidin-1-yl)ethanoic acid
Actividad Biológica
2-((2,4-Dioxoimidazolidin-1-yl)imino)acetic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, molecular structure, and various biological assays that highlight its efficacy.
Molecular Structure and Properties
The molecular formula of this compound is C5H6N2O4. Its structure consists of a dioxoimidazolidine ring linked to an acetic acid moiety, which is crucial for its biological activity. The compound is typically a white crystalline solid that is stable at room temperature.
Synthesis
The synthesis of this compound can be achieved through various methods. A common approach involves a nucleophilic substitution reaction where 2-chloroacetic acid reacts with di(aminoacetic ester), leading to the formation of the target compound after hydrolysis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study found that derivatives of imidazolidinedione compounds showed promising antibacterial properties when tested against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies reveal that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines. Specifically, compounds containing the imidazolidine structure have been shown to induce apoptosis in various cancer cells, making them candidates for further development in cancer therapies .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
-
Antibacterial Activity :
- A study reported the synthesis of Schiff base-pyridine quaternary ammonium salts derived from imidazolidinedione, which exhibited strong antibacterial activity on cotton fabrics treated with these compounds .
- Another investigation highlighted the antibacterial efficacy of related compounds against resistant strains of bacteria, suggesting potential applications in medical textiles and coatings.
-
Anticancer Activity :
- Research focused on the anticancer properties of 2,4-imidazolidinedione derivatives revealed that these compounds could inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and apoptosis induction .
- Clinical trials are needed to further evaluate the safety and efficacy of these compounds in human subjects.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|---|
| 2-(2,5-Dioxoimidazolidin-1-yl)acetic acid | 64748-89-6 | C5H5N3O4 | 171.11 | Antibacterial |
| 2-(4-Aminoimidazolidine-2,4-dione) acetic acid | - | C5H7N3O3 | - | Anticancer |
| 5-(Hydroxyethyl)-2-imidazolidinone | - | C5H9N3O3 | - | Antimicrobial |
Propiedades
Número CAS |
64748-89-6 |
|---|---|
Fórmula molecular |
C5H5N3O4 |
Peso molecular |
171.11 g/mol |
Nombre IUPAC |
2-(2,4-dioxoimidazolidin-1-yl)iminoacetic acid |
InChI |
InChI=1S/C5H5N3O4/c9-3-2-8(5(12)7-3)6-1-4(10)11/h1H,2H2,(H,10,11)(H,7,9,12) |
Clave InChI |
JLGNBZNUPRFZII-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC(=O)O |
SMILES canónico |
C1C(=O)NC(=O)N1N=CC(=O)O |
Sinónimos |
[(2,4-Dioxo-1-imidazolidinyl)imino]acetic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















